5-溴-3-碘-1-苯基吡啶-2(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one is a halogenated pyridinone with potential applications in various fields, including medicinal chemistry and material science. While the specific papers provided do not directly discuss this compound, they do provide insights into the properties and reactivity of structurally related halogenated pyridines and pyridinones, which can be used to infer some characteristics of 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one.

Synthesis Analysis

The synthesis of halogenated pyridines often involves halogen-lithium exchange reactions, as demonstrated in the synthesis of 5-bromopyridyl-2-magnesium chloride, a key intermediate for functionalized pyridines . This methodology could potentially be adapted for the synthesis of 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of halogenated pyridines is typically characterized by X-ray diffraction, as seen in the analysis of 2-amino-5-bromopyridinium 2-carboxybenzoate . The presence of halogens can influence the molecular conformation and intermolecular interactions due to their size and electronegativity. For 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one, similar techniques could elucidate the arrangement of the bromo and iodo substituents and their impact on the overall molecular geometry.

Chemical Reactions Analysis

Halogenated pyridines participate in various chemical reactions, including coupling reactions and substitutions. The reactivity can be influenced by the nature of the halogen atoms, as seen in the study of copper(II) and oxido-vanadium(IV) complexes of a bromo-iminomethylphenol derivative . The bromo and iodo groups in 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one may similarly facilitate the formation of metal complexes or act as leaving groups in nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines are often determined by spectroscopic methods, such as FT-IR and FT-Raman, as well as computational methods like DFT calculations . These studies provide information on vibrational frequencies, electronic transitions, and molecular orbitals. For 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one, similar analyses could predict its spectroscopic behavior and reactivity patterns.

科学研究应用

合成和功能化应用

功能化吡啶的合成:合成 5-溴吡啶基-2-镁氯化物(5-溴-2-碘吡啶的衍生物)提供了一种创建各种功能化吡啶衍生物的方法。该方法已用于合成抗癌剂(如 Lonafarnib)的关键中间体 (Song et al., 2004)。

用于合成的富卤中间体:5-溴-2-氯-4-氟-3-碘吡啶已被认为是药物化学中合成五取代吡啶的宝贵构件。这些化合物可作为进一步化学操作的潜在中间体 (Wu et al., 2022)。

光化学合成应用:使用 5-溴和 5-碘噻吩-2-甲醛等化合物进行苯基-2-噻吩基衍生物的光化学合成证明了含卤化合物在光化学反应中的效用,能够产生各种苯基衍生物 (Antonioletti et al., 1986)。

药物化学研究

- 肿瘤摄取研究:对 5-溴和 5-碘标记的核苷(如 5-溴和 5-碘-1-(2-氟-2-脱氧-β-D-呋喃核糖基)尿嘧啶)的合成和肿瘤摄取的研究提供了对这些化合物的体内稳定性和肿瘤摄取特性的见解,为药物化学和成像提供了潜在的应用 (Mercer et al., 1989)。

有机化学应用

钯催化的芳基化:探索了使用钯催化的直接芳基化技术与 5-溴和 5-碘尿嘧啶等化合物合成芳基化尿嘧啶类似物,证明了它们在有机合成过程中的效用 (Liang et al., 2014)。

氨基羰基化反应:已经研究了使用 5-碘和 4,5-二溴-2-甲基吡哒嗪-3(2H)-酮等衍生物通过钯催化的氨基羰基化对吡哒嗪-3(2H)-酮环进行功能化,表明它们在合成各种酰胺中的有效性 (Takács et al., 2012)。

直接制备有机金属试剂:由 5-溴-2-碘吡啶直接制备 5-溴-2-吡啶基碘化锌展示了含卤吡啶在偶联反应中生成有机金属试剂的应用 (Rieke & Kim, 2011)。

属性

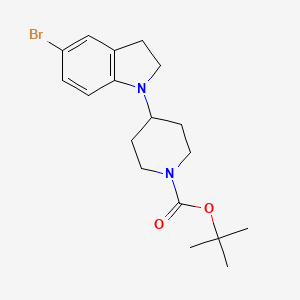

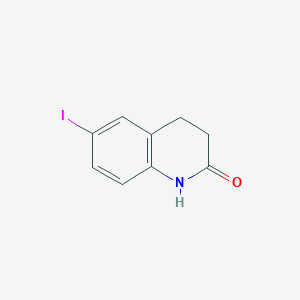

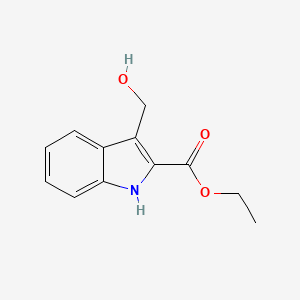

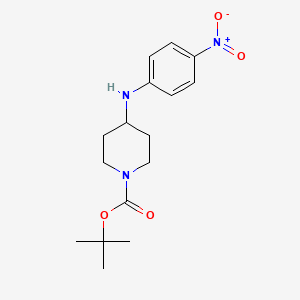

IUPAC Name |

5-bromo-3-iodo-1-phenylpyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrINO/c12-8-6-10(13)11(15)14(7-8)9-4-2-1-3-5-9/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCLSASGVLPGAIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=C(C2=O)I)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrINO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B1322102.png)